3-(methoxymethoxy)-N-methylbenzylamine
Overview
Description
3-(methoxymethoxy)-N-methylbenzylamine is an organic compound characterized by the presence of a methoxymethoxy group attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethoxy)-N-methylbenzylamine typically involves the protection of hydroxyl groups using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dichloromethane . The benzylamine moiety can be introduced through reductive amination or other amine coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethoxy)-N-methylbenzylamine can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzylamine moiety can be reduced to form primary amines.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Medicine: May be explored for its pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methoxymethoxy)-N-methylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group can act as a protecting group, preventing unwanted reactions during synthesis. The benzylamine moiety may interact with biological targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(methoxymethoxy)-N-methylbenzylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxymethoxy group provides stability and protection during synthetic processes, while the benzylamine moiety offers versatility in biological interactions.
Properties
IUPAC Name |
1-[3-(methoxymethoxy)phenyl]-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-9-4-3-5-10(6-9)13-8-12-2/h3-6,11H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJBBHDSTZESKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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